
ml375
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML375 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML375 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Treatment of Addiction
ML375 has shown efficacy in preclinical models for reducing self-administration behaviors associated with substances such as cocaine and ethanol. In studies, this compound produced dose-dependent reductions in cocaine self-administration in rats, suggesting its potential utility in treating addiction disorders .
Behavioral Disorders
The modulation of M5 mAChR by this compound may also have implications for treating various behavioral disorders. The receptor's role in dopaminergic signaling suggests that this compound could be beneficial in conditions such as schizophrenia or depression, where dopaminergic dysregulation is evident .
Data Tables
Property | Value |
---|---|
IC50 (human M5) | 300 nM |
IC50 (rat M5) | 790 nM |
IC50 (M1-M4) | >30 μM |
CNS Penetration | High |
Lipophilicity | cLogP = 5.2 |
Case Study 1: Addiction Models
In a series of experiments, researchers assessed the impact of this compound on cocaine self-administration in rats. The results indicated that administration of this compound led to significant reductions in cocaine intake compared to control groups, highlighting its potential as a therapeutic agent for addiction treatment .
Case Study 2: Behavioral Assessments
Another study focused on the effects of this compound on sugar-seeking behavior as a model for assessing compulsive behaviors. The findings revealed that this compound effectively reduced sugar pellet self-administration, suggesting its broader implications for treating compulsive behaviors beyond substance use .
Wirkmechanismus
ML375 exerts its effects by binding to the M5 muscarinic acetylcholine receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the acetylcholine binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets include the M5 receptor, and the pathways involved are primarily related to G protein-coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
VU0467154: Another negative allosteric modulator of the M5 receptor with similar pharmacological properties.
VU0238429: A compound with a similar core structure but different functional groups, leading to variations in selectivity and potency.
VU0409106: A selective modulator of the M4 receptor, providing a comparison in terms of receptor subtype selectivity.
Uniqueness of ML375: this compound stands out due to its high selectivity for the M5 receptor, brain-penetrant properties, and oral bioavailability. These characteristics make it a valuable tool in both research and potential therapeutic applications .
Biologische Aktivität
ML375 is a highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications, particularly in treating addiction disorders. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.
This compound operates primarily as a negative allosteric modulator of the M5 mAChR. Its binding alters the receptor's conformation, thereby modulating the efficacy of orthosteric ligands such as acetylcholine (ACh). The unique binding characteristics of this compound were elucidated through various studies involving molecular docking and mutagenesis techniques.
Key Findings on Binding and Activity
- Allosteric Modulation : Research indicated that this compound binds to a novel allosteric site located at the interface of transmembrane domains (TMs) 2-4 of the M5 mAChR. This site was identified through targeted mutagenesis and pharmacological interrogation, which demonstrated that certain mutations did not significantly affect this compound's activity, suggesting a distinct mechanism of action compared to other modulators .
- Pharmacological Profile : In functional assays, this compound exhibited negative cooperativity with ACh and other agonists, effectively reducing their maximal responses. This behavior was consistent across various experimental setups, indicating a robust mechanism for modulating receptor activity .
- Selectivity : this compound demonstrates high selectivity for the M5 receptor over other mAChR subtypes (M1-M4), with IC50 values of 300 nM for human M5 and 790 nM for rat M5, while exhibiting minimal activity against other subtypes (>30 μM) .
Pharmacokinetics
This compound has been characterized by favorable pharmacokinetic properties that support its use in systemic dosing. However, it presents challenges related to its long elimination half-life in rodent models (approximately 80 hours), which may complicate its application in certain addiction paradigms . Efforts to optimize its pharmacokinetic profile have led to the development of analogs with shorter half-lives while maintaining potency.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Human M5 IC50 | 300 nM |
Rat M5 IC50 | 790 nM |
Elimination Half-Life (rat) | ~80 hours |
CNS Penetration | High |
Behavioral Studies
In vivo studies have demonstrated that this compound effectively reduces drug-seeking behavior in animal models. For instance, male Sprague-Dawley rats trained for cocaine self-administration showed a dose-dependent reduction in cocaine intake when administered this compound . Importantly, this effect was specific to cocaine and did not extend to sugar-maintained behavior or general motor activity, underscoring the selective nature of this compound's action.
Case Study: Cocaine Use Disorder (CUD)
- Study Design : Rats were trained to self-administer cocaine under fixed-ratio schedules.
- Findings : At a dose of 30 mg/kg, this compound significantly decreased cocaine self-administration without affecting general locomotor activity .
- Implications : These results suggest that targeting the M5 mAChR with NAMs like this compound may offer a novel therapeutic strategy for managing CUD.
Eigenschaften
IUPAC Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAKXRLQAPKEE-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.